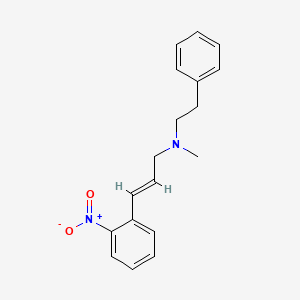![molecular formula C19H20N4O2 B5467134 N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-tert-butylbenzamide](/img/structure/B5467134.png)
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-tert-butylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-tert-butylbenzamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and properties that make it suitable for use in different scientific studies.
Mechanism of Action
The mechanism of action of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-tert-butylbenzamide is not fully understood. However, it is believed that the compound exerts its antibacterial and antifungal activities by inhibiting the growth and replication of microorganisms. The anticancer activity of this compound is thought to be due to its ability to induce apoptosis in cancer cells. The fluorescent properties of this compound are attributed to its ability to chelate metal ions and form complexes that emit fluorescence.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound exhibits cytotoxicity against various cancer cell lines. In vivo studies have shown that this compound has low toxicity and does not cause any significant changes in body weight or organ function. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
The advantages of using N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-tert-butylbenzamide in lab experiments include its unique chemical structure and properties, its ability to exhibit antibacterial, antifungal, and anticancer activities, and its use as a fluorescent probe for the detection of metal ions in biological systems. The limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity at high concentrations, and the need for further studies to fully understand its mechanism of action.
Future Directions
The future directions for the use of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-tert-butylbenzamide in scientific research include its use in the development of new antibacterial, antifungal, and anticancer agents. This compound can also be used as a scaffold for the development of new fluorescent probes for the detection of metal ions in biological systems. In addition, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-tert-butylbenzamide involves the reaction of 2-aminobenzoxazole and 4-tert-butylbenzaldehyde in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid. The reaction takes place under reflux conditions and yields the desired product in good yields. The purity of the product can be enhanced by recrystallization from a suitable solvent.
Scientific Research Applications
N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-tert-butylbenzamide has been used in various scientific studies due to its potential applications in different fields. This compound has been found to exhibit antibacterial, antifungal, and anticancer activities. It has also been used as a fluorescent probe for the detection of metal ions in biological systems. In addition, this compound has been used as a ligand in the development of new catalysts for organic synthesis.
properties
IUPAC Name |
N-[(Z)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-19(2,3)13-10-8-12(9-11-13)16(24)22-17(20)23-18-21-14-6-4-5-7-15(14)25-18/h4-11H,1-3H3,(H3,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEAKZSSXLFJJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=NC2=NC3=CC=CC=C3O2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N/C(=N\C2=NC3=CC=CC=C3O2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-(2-fluorophenyl)ethyl]-N-(3-methoxypropyl)-N-(1-methyl-4-piperidinyl)urea](/img/structure/B5467054.png)
![7-(4-methylphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5467067.png)
![N-[2-methyl-3-(1-pyrrolidinyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5467068.png)

![N-(2-ethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5467087.png)
![4-({(2R,5S)-5-[(2-methylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)-1,4-oxazepane](/img/structure/B5467095.png)
![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5467101.png)

![methyl 2-{5-[2-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5467124.png)
![3-[(4-ethoxy-2-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5467142.png)

![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(1,1-dioxidotetrahydro-3-thienyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5467150.png)
![5-[4-(allyloxy)phenyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5467153.png)
![7-[(2,3-dichlorophenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5467176.png)